molecular formula C9H14N4O4S B13113175 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

Cat. No.: B13113175
M. Wt: 274.30 g/mol
InChI Key: XTBYMYWZCOVEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate (CAS 1177310-91-6) is a chemical compound with the molecular formula C9H14N4O4S and a molecular weight of 274.30 g/mol . This specialty chemical is designed for scientific research and development purposes only. Compounds featuring the 1,3,4-thiadiazole scaffold, like this one, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities . Specifically, 1,3,4-thiadiazole derivatives have been extensively investigated for their potential as anticancer agents. Research indicates that such compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes like lipoxygenase (LOX), which plays a role in tumor development and progression . Other proposed mechanisms for related 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives include the inhibition of tyrosine kinase enzymes and the induction of apoptosis (programmed cell death) in cancer cells . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14N4O4S

Molecular Weight

274.30 g/mol

IUPAC Name

oxalic acid;5-piperidin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6)

InChI Key

XTBYMYWZCOVEPR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Anti-inflammatory Activity

  • Hydroxyphenyl Derivatives (e.g., ): These compounds exhibit dual inhibition of COX-2 and 15-LOX, critical in inflammation. The 4-hydroxyphenyl group enhances hydrogen bonding with enzyme active sites, while thiazolidinone hybridization improves metabolic stability. In contrast, the piperidinyl group in the target compound may offer better lipophilicity for tissue penetration .

Anticancer Activity

  • Indolyl Derivatives (e.g., ): The indole moiety facilitates π-stacking interactions with kinase ATP-binding pockets, yielding nanomolar PIM2 inhibition. Molecular docking studies highlight hydrogen bonding between the thiadiazole amine and kinase residues (e.g., Glu171 in PIM2) .
  • Quinazoline Hybrids (e.g., ): These derivatives inhibit GSK-3β, a target in diabetes and cancer. The quinazoline ring provides rigidity, while the thiadiazole amine acts as a hydrogen bond donor. The target compound’s piperidine group could mimic rigid heterocycles, but its activity remains untested .

Antimicrobial Activity

  • Nitrofuran Derivatives (e.g., ) : The 5-nitrofuran group generates reactive oxygen species (ROS), contributing to bactericidal effects. The target compound lacks this group but may leverage the piperidine’s basicity for membrane disruption .
  • Benzylthio Derivatives (e.g., ) : Ultrasound-assisted synthesis of 5-(benzylthio) derivatives improved yields by 20–30%, suggesting scalable production methods. The target compound’s oxalate salt may require similar optimization for industrial synthesis .

Biological Activity

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}S2_{2}·C2_{2}H2_{2}O4_{4}
  • Molecular Weight : Approximately 232.34 g/mol
  • CAS Number : 36999-88-9

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against various strains of bacteria, particularly gram-negative bacteria such as Escherichia coli. Studies have shown that derivatives of thiadiazole can inhibit bacterial growth through mechanisms involving enzyme inhibition .
    • A comparative study indicated that compounds containing the thiadiazole moiety demonstrated enhanced antibacterial activity compared to their non-thiadiazole counterparts .
  • Anti-inflammatory Effects :
    • Research indicates that thiadiazole derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer activity. It has been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of mitochondrial pathways .
    • Molecular docking studies have indicated favorable interactions with targets involved in cancer progression, suggesting a potential role in cancer therapy .
  • Other Pharmacological Activities :
    • Additional studies have highlighted the antioxidant properties of thiadiazole derivatives, which can protect cells from oxidative stress .
    • The compound also shows promise as an anxiolytic agent based on its interaction with neurotransmitter systems .

Antimicrobial Study

A study conducted on several thiadiazole derivatives revealed that compounds similar to this compound exhibited effective antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.

CompoundMIC (µg/mL)Target Bacteria
Thiadiazole A16E. coli
Thiadiazole B32Staphylococcus aureus

Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects of thiadiazole compounds, it was found that administration significantly reduced levels of TNF-alpha and IL-6 in a murine model of acute inflammation.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Thiadiazole Group75100

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